molecular formula C20H12ClN3O4 B2635194 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide CAS No. 328254-94-0

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B2635194
CAS No.: 328254-94-0
M. Wt: 393.78
InChI Key: KEZXHDXKUKBXKJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a benzamide derivative featuring a benzoxazole moiety linked to a 2-chloro-5-nitrobenzamide group.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O4/c21-16-10-9-14(24(26)27)11-15(16)19(25)22-13-7-5-12(6-8-13)20-23-17-3-1-2-4-18(17)28-20/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZXHDXKUKBXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This intermediate is then coupled with 4-chloro-3-nitrobenzoic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield a variety of substituted benzoxazole derivatives .

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of analogues:

Compound Name Structural Differences vs. Target Compound Molecular Weight Key Properties/Impact Biological Activity/Application
2-Chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide 5,6-Dimethyl substitution on benzoxazole 433.84 Increased lipophilicity; steric hindrance may reduce synthetic yield (14%) Potential PPARγ agonist (inference)
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide Benzimidazole replaces benzoxazole (N vs. O in ring) ~390 (estimated) Enhanced basicity; altered hydrogen bonding Studied in HuR multimerization (glioma)
2-Chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide 5-Methyl substitution on benzoxazole 405.78 + 14 (Me) Moderate lipophilicity; improved metabolic stability Not specified (PubChem entry)
N-[4-(Benzo[1,2,5]thiadiazol-5-yloxy)phenyl]-5-chloro-2-hydroxybenzamide Benzothiadiazole replaces benzoxazole; hydroxyl addition 392.83 Sulfur introduces polarizability; hydroxyl may affect solubility Not specified
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole ring replaces benzoxazole; methoxy-methylphenyl 392.83 Thiazole enhances metabolic resistance; bulky substituents may limit bioavailability Not specified

Key Observations

Benzoxazole vs. Benzimidazole/Thiadiazole/Thiazole: Benzoxazole (target compound): Oxygen in the heterocycle favors moderate polarity and π-stacking . Thiadiazole/Thiazole (): Sulfur atoms improve electron-withdrawing effects and may influence redox properties .

Substituent Effects: Methyl groups (): Increase lipophilicity (logP) but may reduce aqueous solubility. In -dimethyl groups lower synthetic yield (14%), likely due to steric hindrance .

Biological Implications: The benzimidazole analogue () is implicated in HuR multimerization, a RNA-binding protein critical in cancer progression .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a compound of significant interest due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the current literature on its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H14ClN3O3
  • Molecular Weight : 363.77 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a series of benzoxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Assay Type
Compound 5A549 (Lung Cancer)2.12 ± 0.212D
Compound 6HCC827 (Lung Cancer)5.13 ± 0.972D
Compound 8NCI-H358 (Lung Cancer)6.75 ± 0.192D

These compounds exhibited higher cytotoxicity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating their potential as effective antitumor agents while also highlighting the need for further optimization to reduce toxicity to normal cells .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. A study indicated that similar nitro-substituted compounds exhibited notable antibacterial activity against a range of pathogens. The presence of the nitro group was essential for this activity, suggesting a mechanism involving reactive oxygen species generation .

The biological activity of this compound is thought to involve several mechanisms:

  • DNA Binding : Compounds with similar structures have been shown to bind within the minor groove of DNA, influencing transcription and replication processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth, though detailed studies are required to elucidate these pathways fully .

Case Studies

A notable study investigated the efficacy of various benzoxazole derivatives in inhibiting tumor growth in vivo. The results demonstrated that certain derivatives not only inhibited tumor growth but also reduced metastasis in animal models. This suggests that structural modifications could enhance therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide?

  • Answer: The compound is synthesized via sequential reactions:

Benzoxazole formation: Cyclization of 2-aminophenol derivatives with carbonyl compounds under acidic conditions.

Amidation: Coupling of the benzoxazole intermediate with 2-chloro-5-nitrobenzoyl chloride in pyridine or DMF, using base catalysis.

Purification: Column chromatography and recrystallization optimize purity and yield.
Similar protocols are described for structurally related PPARγ inhibitors (e.g., SB1405), where stoichiometric control and temperature modulation enhance reaction efficiency .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

  • Answer:

  • NMR spectroscopy (¹H/¹³C) confirms molecular connectivity and substituent positions.
  • X-ray crystallography (using SHELX programs ) resolves the 3D structure, critical for understanding binding interactions. For example, crystallography revealed how the 2-chloro-5-nitrobenzamide group covalently anchors to PPARγ's Cys313 .
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

Q. What in vitro assays are used to assess biological activity?

  • Answer:

  • Kinase inhibition assays: Measure IC50 values for Cdk5-mediated PPARγ phosphorylation inhibition (e.g., radioactive ATP incorporation assays).
  • Selectivity profiling: Test against related kinases (e.g., Rb peptide phosphorylation assays) to confirm target specificity.
    highlights that hydrophobic substituents on the benzoxazole ring enhance inhibition by stabilizing interactions with PPARγ’s hydrophobic pocket .

Advanced Research Questions

Q. How do substituent modifications on the benzoxazole ring influence PPARγ inhibition?

  • Answer:

  • Hydrophobic groups (e.g., benzyl in SB1405) occupy a hydrophobic region between PPARγ’s H3 helix and β3–β4 loop, reducing flexibility and blocking phosphorylation.
  • Hydrophilic groups (e.g., piperazine in SB1451) improve solubility but require structural optimization to avoid disrupting binding.
    Structure-activity relationship (SAR) studies, guided by crystallography and docking simulations, identify critical regions for modifications. For instance, preserving the 2-chloro-5-nitrobenzamide moiety maintains covalent binding to Cys313, while peripheral groups modulate solubility and potency .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Answer:

  • Pharmacokinetic profiling: Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
  • Structural optimization: Introduce hydrophilic moieties (e.g., SB1451’s piperazine) to enhance solubility without compromising target engagement.
    demonstrates that SB1405’s poor solubility limited in vivo use, prompting redesign to SB1451 with retained IC50 values (~3 nM) and improved pharmacokinetics .

Q. How is crystallography used to guide covalent inhibitor design?

  • Answer:

  • Covalent binding validation: High-resolution X-ray structures (solved via SHELX ) confirm the chloro-nitrobenzamide group’s interaction with PPARγ’s Cys313.
  • Binding site mapping: Identify adjacent hydrophobic pockets for substituent optimization (e.g., benzyl group in SB1405 fills a cavity between H3 and β3–β4).
  • Solvent accessibility analysis: Guide placement of hydrophilic groups to improve solubility while avoiding steric clashes .

Q. What computational methods predict off-target effects of this compound?

  • Answer:

  • Docking studies: Screen against kinase libraries (e.g., using AutoDock Vina) to assess selectivity.
  • Molecular dynamics (MD): Simulate binding stability and identify potential allosteric interactions.
  • Proteome-wide profiling: Use activity-based protein profiling (ABPP) to detect unintended covalent modifications.
    highlights the compound’s specificity for PPARγ over Cdk5-mediated Rb phosphorylation, validated via comparative assays .

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